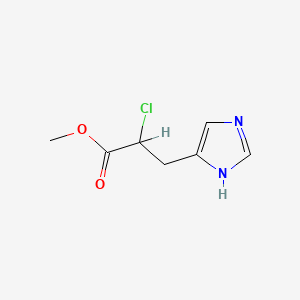
Dimorpholinomethane
説明
Dimorpholinomethane, also known as 4,4’-Methylenedimorpholine, is a chemical compound with the molecular formula C9H18N2O2 . It has an average mass of 186.251 Da and a monoisotopic mass of 186.136826 Da .
Synthesis Analysis
Dimorpholinomethane can be produced through the reaction of methanol and formaldehyde in the presence of acid catalysts . A promising synthetic fuel enabling clean combustion, dimorpholinomethane, is usually produced by condensation of methanol and formaldehyde, where the latter stems from methanol oxidation .
Molecular Structure Analysis
The molecular structure of Dimorpholinomethane consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The structure is quite complex, with multiple bonds and functional groups .
Physical And Chemical Properties Analysis
Dimorpholinomethane has a density of 1.1±0.1 g/cm3, a boiling point of 265.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.3±3.0 kJ/mol and a flash point of 77.6±23.2 °C . The index of refraction is 1.497, and the molar refractivity is 49.9±0.3 cm3 .
科学的研究の応用
Nitrosolysis Studies
The reaction of dimorpholinomethane in fuming HNO3 has been investigated . Interestingly, the major product was identified as N-nitrosomorpholine and a key intermediate N-hydroxymethylmorpholine was detected during the reaction by 1H-NMR tracking . This indicates that the reaction proceeds via an unexpected nitrosolysis process .
Mechanistic Studies
A plausible nitrosolysis mechanism for N-hydroxymethyldialkylamine in fuming nitric acid involving a HNO3 redox reaction is proposed . This is supported by both experimental results and density functional theory (DFT) calculations .
Role of Ammonium Ions and Water
The effects of ammonium nitrate and water on the nitrosolysis were studied using different ammonium salts as additives and varying water content . Observations show the key role of ammonium ions and a small amount of water in promoting the nitrosolysis reaction .
Lewis Base Catalyst
DFT calculations reveal an essential point that ammonia, merged from the decomposition of the ammonium salts, acts as a Lewis base catalyst . The hydroxymethyl group of the substrate participates in a hydrogen-bonding interaction with the NH3 and H2O molecules .
Electronic Structure Studies
The electronic structure of dimorpholinomethane and its phenyl derivatives has been studied by He 1 photoelectron spectroscopy and AM1 quantum chemical calculations .
作用機序
Target of Action
It’s known that the compound undergoes a reaction process called nitrosolysis .
Mode of Action
Dimorpholinomethane undergoes an unexpected nitrosolysis process when reacted in fuming nitric acid . The major product of this reaction is identified as N-nitrosomorpholine, and a key intermediate, N-hydroxymethylmorpholine, is detected during the reaction .
Biochemical Pathways
The nitrosolysis process it undergoes suggests it may influence pathways involving nitric acid and its derivatives .
Result of Action
The result of Dimorpholinomethane’s action is the production of N-nitrosomorpholine, a compound with potential applications in various treatments for illnesses including cancer, cardiovascular diseases, central nervous, and diseases related to immunity and physiological disorders .
Action Environment
The reaction of Dimorpholinomethane is influenced by the presence of ammonium ions and a small amount of water. These factors play a key role in promoting the nitrosolysis reaction . Furthermore, ammonia, merged from the decomposition of the ammonium salts, acts as a Lewis base catalyst, and the hydroxymethyl group of the substrate participates in a hydrogen-bonding interaction with the NH3 and H2O molecules .
特性
IUPAC Name |
4-(morpholin-4-ylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFZZKZNMWTHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052859 | |
| Record name | 4,4-Methylenedimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimorpholinomethane | |
CAS RN |
5625-90-1 | |
| Record name | Dimorpholinomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Methylenedimorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Methylenedimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-methylenebismorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-METHYLENEBISMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O79DZW79Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between the structure of phenyl-N,N-Dimorpholinomethane derivatives and their adsorption properties?
A1: Research has shown a direct correlation between the structure of phenyl-N,N-Dimorpholinomethane derivatives and their free energy of adsorption at both air/water and air/solution (1 N sulfuric acid) interfaces. Specifically, the free energy of squeezing out, a measure of a substance's tendency to migrate from one phase to another, was found to be linearly dependent on the Hansch hydrophobicity parameters of the derivatives. [] This suggests that modifications to the phenyl ring that increase its hydrophobicity would lead to a stronger tendency of the molecule to adsorb at the interface. []
Q2: Can Dimorpholinomethane undergo nitrosolysis, and if so, what is unique about this reaction?
A2: Yes, Dimorpholinomethane exhibits an unusual reactivity profile in fuming nitric acid, undergoing nitrosolysis rather than the expected nitration. [] This reaction, confirmed through 1H-NMR tracking, yields N-nitrosomorpholine as the major product with N-hydroxymethylmorpholine identified as a key intermediate. [] The proposed mechanism involves a nitric acid redox reaction facilitated by ammonium ions acting as Lewis base catalysts and the substrate's hydroxymethyl group engaging in hydrogen bonding with ammonia and water molecules. []
Q3: What are some applications of Dimorpholinomethane in industrial formulations?
A3: Dimorpholinomethane is utilized as a component in cutting fluids designed for aluminum and aluminum alloy machining. [] Its inclusion, alongside other components like transformer oil, emulsifiers, and corrosion inhibitors, contributes to the fluid's defoaming, emulsification, and corrosion resistance properties. [] This highlights the practical application of this compound in improving the efficiency and quality of metalworking processes.
Q4: How can Dimorpholinomethane research contribute to advancements in green chemistry?
A5: Although specific research on the environmental impact and degradation of Dimorpholinomethane is limited within the provided abstracts, understanding its fate and potential effects on the environment is crucial. Future research could focus on evaluating its biodegradability, ecotoxicological profile, and exploring alternative synthesis pathways and substitutes that minimize environmental impact. [] Developing sustainable practices for handling, recycling, and waste management of Dimorpholinomethane and related compounds is essential for responsible chemical utilization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



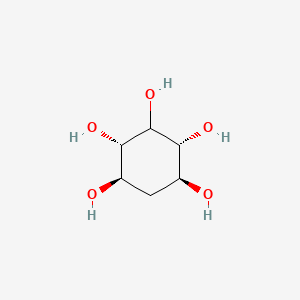
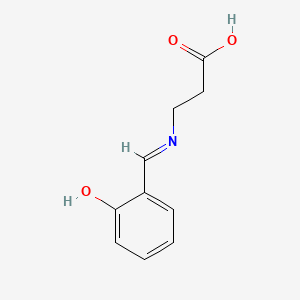
![1-[(2,3-Dihydro-5-benzofuranyl)methyl]-4-thiazol-2-ylpiperazine](/img/structure/B1204243.png)



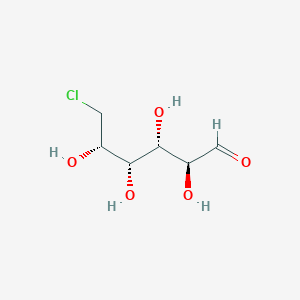


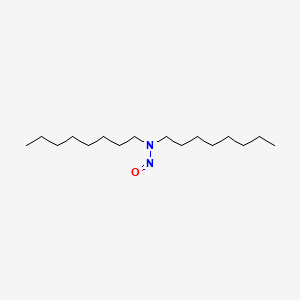
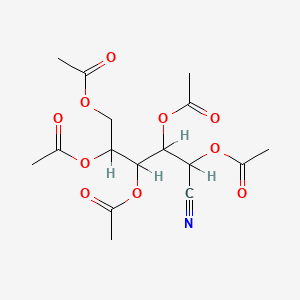
![N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1204259.png)

